molecular formula C12H6F3NO2 B6390597 2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid CAS No. 1262000-75-8

2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6390597
CAS No.: 1262000-75-8
M. Wt: 253.18 g/mol
InChI Key: WSVFYPXHQUGZQV-UHFFFAOYSA-N
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Description

2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid is a fluorinated aromatic compound that features a pyridine ring substituted with a trifluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Boronic acid, halide (e.g., bromopyridine), palladium catalyst, base (e.g., potassium carbonate)

    Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Typically around 80-100°C

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may include crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors due to its electron-withdrawing properties. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 2,3,6-Trifluoropyridine-4-carboxylic acid
  • 2,3,5-Trifluoropyridine

Uniqueness

2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical reactivity and potential applications compared to other fluorinated pyridine derivatives. The presence of multiple fluorine atoms can enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NO2/c13-6-4-8(14)10(9(15)5-6)11-7(12(17)18)2-1-3-16-11/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVFYPXHQUGZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=C(C=C2F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687728
Record name 2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-75-8
Record name 2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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